Fosciclopirox (disodium)

Pharmacokinetics Bioavailability Urinary Tract Drug Delivery

Systemic delivery of ciclopirox is limited by poor oral bioavailability and GI toxicity. Fosciclopirox is the parenteral prodrug solution. Its rapid blood metabolism delivers high intratumoral CPX concentrations unattainable with generic CPX-O. - **Bladder Cancer Research:** Achieves ~9 µM intratumoral CPX, enabling Notch/Wnt suppression in MIBC/NMIBC models (NCT04608045, NCT04525131). - **AML Research:** Provides systemic CPX exposure for relapsed/refractory studies (Phase 1B/2A). - **Supply:** Standard neoadjuvant dosing (900 mg/m²). Ready for window-of-opportunity or combination trials.

Molecular Formula C13H18NNa2O6P
Molecular Weight 361.24 g/mol
Cat. No. B12366251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosciclopirox (disodium)
Molecular FormulaC13H18NNa2O6P
Molecular Weight361.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C13H20NO6P.2Na/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18;;/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2
InChIKeyAHWIDGSXKWSLQJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosciclopirox (Disodium) Overview


Fosciclopirox (disodium) is a parenteral phosphoryloxymethyl ester prodrug of ciclopirox (CPX) [1]. It is rapidly and completely metabolized in blood to its active metabolite, CPX, which inhibits cancer cell growth by targeting the γ-secretase complex proteins Presenilin 1 and Nicastrin, thereby suppressing Notch and Wnt signaling [1][2]. The compound is an investigational small molecule (CAS 1380539-08-1, molecular formula C₁₃H₁₈NNa₂O₆P) being developed for the treatment of bladder cancer and acute myeloid leukemia [3].

Why Fosciclopirox Cannot Be Substituted


Substitution of fosciclopirox with its active metabolite ciclopirox (CPX) or generic ciclopirox olamine (CPX-O) is not feasible for systemic anticancer therapy due to fundamental pharmacokinetic barriers. CPX-O exhibits poor oral bioavailability and dose-limiting gastrointestinal toxicity that precludes effective systemic delivery [1][2]. Alternative γ-secretase inhibitors (e.g., nirogacestat) lack the urinary tract-selective delivery mechanism that distinguishes fosciclopirox; their systemic distribution profiles are not optimized for achieving high intratumoral drug concentrations in bladder cancer while minimizing off-target exposure . The following quantitative evidence demonstrates precisely where fosciclopirox's prodrug design confers measurable differentiation critical for scientific selection.

Fosciclopirox Comparative Evidence


Urinary CPX Exposure Advantage

Fosciclopirox, administered intravenously, achieves steady-state 24-hour urine concentrations of its active metabolite ciclopirox (CPX) reaching 215 µM at the recommended Phase 2 dose (RP2D) of 900 mg/m² [1]. In contrast, oral ciclopirox olamine (CPX-O) demonstrates poor oral bioavailability in preclinical models, with absolute oral bioavailability substantially lower than parenteral fosciclopirox [2]. The prodrug approach enables complete conversion of fosciclopirox to CPX in blood, followed by renal excretion that delivers pharmacologically active drug throughout the entire urinary tract [1][2].

Pharmacokinetics Bioavailability Urinary Tract Drug Delivery

Intratumoral CPX Accumulation in Bladder Cancer

In patients with non-muscle invasive bladder cancer (NMIBC) receiving fosciclopirox at the RP2D (900 mg/m²) once daily for five days prior to transurethral resection of bladder tumor (TURBT), the mean intratumoral concentration of the active metabolite CPX was approximately 9 µM [1]. Simultaneously, mean plasma and urine CPX concentrations at TURBT were approximately 27 µM and 100 µM, respectively [1]. This distribution profile demonstrates that fosciclopirox achieves pharmacologically relevant tumor exposure following systemic administration, a feat unattainable with oral ciclopirox olamine due to bioavailability limitations.

Tumor Pharmacology Target Engagement Bladder Cancer

Notch Pathway Target Engagement in Bladder Tumors

In NMIBC patients treated with fosciclopirox (900 mg/m² × 5 days prior to TURBT), treatment-related changes in expression of Notch 1, Notch 2, Hes 1, Hey-1, c-Myc, β-catenin, and survivin were observed in the majority of patients [1]. This pharmacodynamic evidence confirms that the active metabolite CPX engages its intended molecular target (the γ-secretase complex) and modulates downstream Notch and Wnt signaling pathways in human bladder tumors [1][2]. In preclinical models, CPX binds to γ-secretase proteins Presenilin 1 and Nicastrin, suppressing Notch activation [2].

Pharmacodynamics Notch Signaling γ-Secretase Inhibition

Pathologic Response in MIBC

In a neoadjuvant proof-of-concept trial (NCT04608045), fosciclopirox monotherapy (900 mg/m²) was administered to cisplatin-ineligible (C-I) muscle-invasive bladder cancer (MIBC) patients, while chemotherapy-eligible (C-E) patients received fosciclopirox in combination with gemcitabine + cisplatin [1]. Pathologic downstaging (< ypT2) was observed in 3 C-E MIBC patients, with 2 complete responses (ypT0). Two of 4 C-I patients had evident clinical response by CT scan with only microscopic residual ypT2 disease [1]. These outcomes were achieved with a favorable safety profile: no treatment-related serious adverse events, and common treatment-emergent adverse events limited to nausea, fatigue, and constipation [1].

Clinical Efficacy Neoadjuvant Therapy Bladder Cancer

Predictable Pharmacokinetics and Clearance

Fosciclopirox undergoes rapid and complete metabolism to its active metabolite CPX following intravenous administration, with the prodrug disappearing from plasma within 2 hours [1]. The clearance of CPX is dose-proportional and time-independent, and the mean elimination half-life of CPX is 8.8 hours, with apparent systemic clearance of 46 L/hr and volume of distribution of 549 L [1][2]. This predictable pharmacokinetic profile enables reliable dosing and minimizes inter-patient variability, a critical advantage for clinical development.

Pharmacokinetics Drug Metabolism Prodrug Activation

Composition of Matter and Method Patents

Fosciclopirox is protected by composition of matter patents issued in the US, Europe, and Japan, as well as methods of use patents issued in the US [1]. The compound was invented at The University of Kansas Cancer Center and licensed to CicloMed LLC [1]. In contrast, ciclopirox olamine (the active metabolite) is a generic topical antifungal agent that has been commercially available since 1982 and lacks composition of matter patent protection for anticancer use .

Intellectual Property Patent Protection Drug Development

Fosciclopirox Application Scenarios


Neoadjuvant Therapy for Cisplatin-Ineligible MIBC

Fosciclopirox is uniquely positioned as a neoadjuvant treatment for MIBC patients who are ineligible for cisplatin-based chemotherapy. The Phase 1/2 proof-of-concept trial (NCT04608045) demonstrated that fosciclopirox monotherapy at the RP2D (900 mg/m²) produces pathologic downstaging and complete responses in this population, with 2 of 4 cisplatin-ineligible patients showing clinical response by CT scan and only microscopic residual disease [1]. The favorable safety profile—no treatment-related serious adverse events—supports its use in patients who cannot tolerate cisplatin [1]. This scenario leverages fosciclopirox's ability to deliver high intratumoral CPX concentrations (~9 µM) and achieve target engagement (Notch/Wnt inhibition) specifically in bladder tumors [1].

Window-of-Opportunity Pharmacodynamics in NMIBC

Fosciclopirox is ideally suited for window-of-opportunity trials that evaluate pharmacodynamic effects in NMIBC patients prior to TURBT. In NCT04525131, once-daily administration of fosciclopirox (900 mg/m²) for five days enabled the collection of pre- and post-treatment tumor samples for single-cell sequencing, revealing treatment-related changes in Notch 1, Notch 2, Hes 1, Hey-1, c-Myc, β-catenin, and survivin expression in the majority of patients [1]. The rapid and complete metabolism of fosciclopirox (prodrug clearance <2 hours) and predictable CPX pharmacokinetics (t½ = 8.8 hr) facilitate this short-duration, pre-surgical dosing paradigm [1]. This scenario capitalizes on fosciclopirox's selective urinary tract delivery and intratumoral accumulation (mean tumor CPX ~9 µM) to generate target engagement data in human tumors, which is unattainable with oral ciclopirox olamine [1].

Combination Therapy in Chemotherapy-Eligible MIBC

Fosciclopirox can be combined with gemcitabine and cisplatin in neoadjuvant treatment of chemotherapy-eligible MIBC patients. In NCT04608045, fosciclopirox (900 mg/m²) added to gemcitabine + cisplatin resulted in pathologic downstaging in 3 of 5 patients, including 2 complete pathologic responses (ypT0) [1]. The orthogonal mechanism of action—γ-secretase inhibition and Notch/Wnt pathway suppression—provides a rationale for combination with DNA-damaging chemotherapy [1][2]. Fosciclopirox's predictable, dose-proportional clearance and lack of overlapping toxicity (common adverse events limited to nausea, fatigue, constipation) support its integration into existing chemotherapy regimens [1]. This scenario utilizes fosciclopirox's ability to achieve high urinary CPX concentrations (100 µM) while maintaining systemic tumor exposure (~27 µM plasma) to potentially enhance chemotherapy efficacy [1].

γ-Secretase Inhibition in AML

Fosciclopirox is being investigated in a Phase 1B/2A trial (NCT04608045) for relapsed/refractory AML, both as monotherapy and in combination with cytarabine [1]. The rapid and complete metabolism of fosciclopirox to CPX enables systemic exposure to the γ-secretase inhibitor, which has demonstrated preclinical anticancer activity in hematologic malignancies [2]. The dose-proportional, time-independent clearance of CPX and the established RP2D of 900 mg/m² provide a foundation for AML clinical development [3]. This scenario leverages fosciclopirox's prodrug design to achieve systemic CPX exposure that is unattainable with oral ciclopirox olamine, potentially addressing the need for novel targeted therapies in relapsed/refractory AML [1][2].

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